![molecular formula C13H12FN3O3 B2887568 ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1993139-90-4](/img/structure/B2887568.png)
ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate
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Description
Ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate, also known as EFOT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EFOT belongs to the class of triazole-based compounds, which have been found to possess various biological activities, including antitumor, antifungal, and antibacterial properties.
Scientific Research Applications
Synthesis and Biological Activities
Ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate and related compounds have been extensively studied for their synthesis methods and biological activities. Research has highlighted various synthetic approaches and the biological significance of these compounds. For instance, microwave-assisted synthesis techniques have been employed to produce hybrid molecules containing this compound, which demonstrated antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Additionally, these compounds have been investigated for their potential as anti-cancer agents due to their inhibition of VEGFR-2 and EGFR tyrosine kinases, showing promising cytotoxic activity against various human cancer cell lines (Riadi et al., 2021).
Chemical Properties and Interactions
The chemical properties and interactions of ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate derivatives have also been a subject of research. Studies include the analysis of π-hole tetrel bonding interactions in these compounds, providing insights into their molecular structures and the impact of various substituents on their interaction energies (Ahmed et al., 2020). Such interactions are crucial for understanding the compound's reactivity and potential applications in materials science and pharmaceuticals.
Application in Corrosion Inhibition
Research into the application of triazole derivatives, including ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate, as corrosion inhibitors has shown promising results. These compounds have been evaluated for their effectiveness in protecting mild steel in acidic environments, demonstrating significant inhibition efficiencies and offering insights into their adsorption behaviors and interaction mechanisms with metal surfaces (Rahmani et al., 2019).
properties
IUPAC Name |
ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-5-3-4-6-10(9)14/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGSQEZSVLBAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate |
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